4-(Azetidin-3-ylmethoxy)benzonitrile
Description
Significance of Azetidine (B1206935) and Benzonitrile (B105546) Moieties in Heterocyclic Chemistry
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have emerged as valuable scaffolds in medicinal chemistry. nih.govmdpi.com Their significance stems from their inherent ring strain, which makes them reactive yet more stable and easier to handle than their three-membered aziridine (B145994) counterparts. nih.gov This unique characteristic allows for facile ring-opening reactions, providing a pathway to a variety of more complex nitrogen-containing structures. nih.gov The rigid and defined three-dimensional structure of the azetidine ring is also a desirable feature in drug design, as it can help to position substituents in a precise orientation for optimal interaction with biological targets. mdpi.com Consequently, azetidine moieties are found in a range of biologically active compounds with applications including antibacterial, anticancer, and anti-inflammatory agents. jmchemsci.comresearchgate.netlifechemicals.com
Benzonitrile, a simple aromatic nitrile, is a versatile building block in organic synthesis. mdpi.com The nitrile group is a key functional group that can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a valuable synthon for the construction of complex molecules. acgpubs.org In medicinal chemistry, the benzonitrile moiety is present in numerous approved drugs and investigational compounds. mdpi.com Its presence can influence a molecule's electronic properties, polarity, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition and binding to biological targets. nih.gov Furthermore, benzonitrile and its derivatives have been investigated for their potential in materials science, for instance, in the development of liquid crystals and organic light-emitting diodes (OLEDs).
Research Rationale for 4-(Azetidin-3-ylmethoxy)benzonitrile and Related Architectures
The rationale for combining the azetidine and benzonitrile moieties in a single molecule like this compound is rooted in the principles of medicinal chemistry and fragment-based drug design. The azetidine ring serves as a rigid scaffold that can orient the benzonitrile group and other potential substituents in a defined three-dimensional space. This conformational constraint can lead to higher binding affinity and selectivity for a specific biological target.
Research into related architectures often explores how modifications to the azetidine ring, the substitution pattern on the benzonitrile ring, and the nature of the linker affect the biological activity of the resulting compounds. For example, studies on similar azetidine-containing compounds have shown that they can act as inhibitors of various enzymes, such as gamma-aminobutyric acid (GABA) uptake inhibitors. nih.gov The benzonitrile group, in this context, can act as a key pharmacophoric element, interacting with the active site of the target protein. The exploration of structure-activity relationships (SAR) in these series of compounds is a primary driver of research in this area, aiming to optimize potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
Historical Context of Azetidine and Benzonitrile Applications in Scientific Inquiry
The history of benzonitrile dates back to 1844, when it was first synthesized by Hermann Fehling through the thermal dehydration of ammonium (B1175870) benzoate. acgpubs.org Its utility as a solvent and a versatile chemical intermediate was recognized early on, and it has since become a staple in organic chemistry laboratories and industrial processes. acgpubs.org Its applications have expanded over time, from a precursor for dyes and resins to a key component in the synthesis of modern pharmaceuticals. mdpi.com
The study of azetidines, while having a shorter history, has gained significant momentum in recent decades. Initially, the synthesis of these strained rings posed a considerable challenge to chemists. mdpi.com However, the development of new synthetic methodologies has made a wide variety of substituted azetidines more accessible. nih.gov A significant breakthrough in the application of azetidines came with the discovery of the potent biological activity of azetidine-2-carboxylic acid, a naturally occurring non-proteinogenic amino acid. researchgate.net This discovery spurred further investigation into the medicinal potential of azetidine-containing compounds. The development of azetidine-based drugs, such as the cholesterol absorption inhibitor ezetimibe, has solidified the importance of this heterocyclic scaffold in modern medicine. lifechemicals.com The ongoing research into compounds like this compound continues this legacy, exploring the synergistic potential of combining this valuable heterocycle with other important pharmacophores.
Compound Information Table
| Compound Name | Structure |
| This compound | |
| Azetidine | |
| Benzonitrile | |
| 4-(1-Azetidinyl)benzonitrile | |
| Azetidine-2-carboxylic acid | |
| Ezetimibe |
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C11H12N2O/c12-5-9-1-3-11(4-2-9)14-8-10-6-13-7-10/h1-4,10,13H,6-8H2 |
InChI Key |
PEKFHFFHXPDDKZ-UHFFFAOYSA-N |
SMILES |
C1C(CN1)COC2=CC=C(C=C2)C#N |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Advanced Synthetic Strategies for 4 Azetidin 3 Ylmethoxy Benzonitrile and Its Chemical Analogues
Retrosynthetic Disconnection Analysis of the Target Compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. enamine.net This process works backward from the product, identifying key bond disconnections that correspond to reliable and high-yielding forward chemical reactions. rsc.org For 4-(Azetidin-3-ylmethoxy)benzonitrile, several logical disconnection points can be identified within its structure, primarily centered around the ether linkage and the strained azetidine (B1206935) ring.
The most intuitive disconnection is the carbon-oxygen (C-O) bond of the ether linkage. This is a common strategy as ethers can be reliably formed through reactions like the Williamson ether synthesis, which involves an alkoxide and an alkyl halide. researchgate.netyoutube.com This disconnection leads to two key synthons: a 3-functionalized azetidine and a 4-hydroxybenzonitrile (B152051) precursor.
This analysis provides a strategic roadmap for the synthesis, breaking down a complex problem into the more manageable synthesis of three key fragments: the azetidine core, the benzonitrile (B105546) unit, and the linking methoxy (B1213986) group.
Methodologies for Azetidine Ring Construction
The azetidine ring is a valuable structural motif in medicinal chemistry, but its inherent ring strain makes its synthesis non-trivial. researchgate.net A variety of methods have been developed to construct this four-membered heterocycle, ranging from ring-closing reactions to cycloadditions.
Strain-driven ring-closing reactions leverage the release of strain in a precursor to facilitate the formation of the azetidine ring. One powerful technique is the intramolecular C-H amination. In this approach, a nitrogen-containing functional group is tethered to an aliphatic chain, and a catalyst, often a transition metal complex, facilitates the direct formation of a carbon-nitrogen bond by activating a C-H bond at the appropriate position to form the four-membered ring. researchgate.net Palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been shown to be an effective method for the synthesis of azetidines. researchgate.net
Another innovative approach is the Kulinkovich-type coupling. This reaction typically involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to form a cyclopropanol. Aza-Kulinkovich reactions have been developed for the synthesis of nitrogen-containing rings. More recently, a Ti(IV)-mediated coupling of oxime ethers with Grignard reagents has been reported to produce spirocyclic NH-azetidines through a proposed Kulinkovich-type mechanism. researchgate.netwikipedia.org This method offers a broad substrate scope for constructing densely functionalized azetidines. researchgate.net
| Ring-Closing Approach | Description | Key Features |
| Intramolecular C-H Amination | Catalytic formation of a C-N bond via activation of a C-H bond on an aliphatic chain tethered to a nitrogen-containing group. | Direct and atom-economical. |
| Kulinkovich-Type Couplings | Titanium-mediated coupling of oxime ethers with Grignard reagents to form azetidine rings. | Broad substrate scope and access to densely functionalized products. |
Cycloaddition reactions provide a convergent and often stereocontrolled route to cyclic systems. For azetidine synthesis, the [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò–Büchi reaction, is a direct method for constructing the four-membered ring. dalalinstitute.comslideshare.net This reaction can be promoted photochemically and offers a high degree of atom economy. dalalinstitute.com The stereochemical outcome of the reaction can often be controlled by the geometry of the starting alkene and the nature of the substituents on both the imine and the alkene. nii.ac.jp
Another significant cycloaddition approach is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (an azetidin-2-one). nii.ac.jpbris.ac.uk While this produces a functionalized azetidine, subsequent reduction of the lactam carbonyl group would be necessary to obtain the fully saturated azetidine ring. wikiwand.com
| Cycloaddition Reaction | Reactants | Product |
| Aza Paternò–Büchi Reaction | Imine + Alkene | Azetidine |
| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) |
For the synthesis of this compound, a key intermediate is a 3-functionalized azetidine, specifically one bearing a hydroxymethyl group. The synthesis of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a common starting point. chemistryviews.org This precursor can be synthesized through various routes, and its hydroxyl group provides a handle for further functionalization. thieme-connect.comacs.org
The synthesis of 3-hydroxyazetidine hydrochloride has been reported from N-(triphenylmethyl)-3-hydroxyazetidine. wikipedia.org Another approach involves the intramolecular aminolysis of 3,4-epoxy amines, which can be catalyzed by Lewis acids like La(OTf)₃ to regioselectively form the azetidine ring. acs.org Once the 3-hydroxymethylazetidine core is obtained, often with the nitrogen protected (e.g., as a Boc-carbamate), the hydroxyl group can be readily converted to a suitable leaving group, such as a tosylate or a halide, to facilitate the subsequent etherification with 4-hydroxybenzonitrile.
Benzonitrile Moiety Synthesis and Functionalization
The benzonitrile unit is a common pharmacophore, and its synthesis can be approached in several ways. A straightforward method would be the use of commercially available 4-hydroxybenzonitrile. However, for the synthesis of analogues or when starting from more fundamental precursors, various synthetic strategies can be employed.
The nitrile group can be introduced onto an aromatic ring through several classical methods, such as the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) followed by treatment with a cyanide salt. For the synthesis of 4-hydroxybenzonitrile, methods starting from p-hydroxybenzoic acid or p-cresol (B1678582) have been developed. wikipedia.org
A more advanced and synthetically intriguing strategy involves the conversion of a pyridine (B92270) ring into a benzonitrile. This transformation is particularly useful in medicinal chemistry for scaffold hopping and exploring new chemical space. Several named reactions can accomplish this, albeit with varying degrees of efficiency and scope.
The von Richter reaction involves the treatment of an aromatic nitro compound with potassium cyanide, resulting in the displacement of the nitro group and the introduction of a carboxyl group ortho to the original position of the nitro group. wikiwand.comwikipedia.org While mechanistically interesting, its synthetic utility is often limited by low yields. wikipedia.org
The Reissert-Henze reaction provides a method for the functionalization of pyridine N-oxides. In a modified version, pyridine N-oxides can be cyanated regioselectively with trimethylsilylcyanide. wikipedia.org This reaction allows for the introduction of a cyano group onto the pyridine ring, which can then potentially be elaborated into a benzonitrile.
The Zincke reaction transforms a pyridine into a pyridinium (B92312) salt by reaction with 2,4-dinitrochlorobenzene and a primary amine. acs.org While not a direct conversion to a benzonitrile, the resulting activated pyridinium salt can undergo further transformations.
More recently, a three-step photochemical strategy has been developed for the conversion of pyridines into benzonitriles. researchgate.netbris.ac.uk This method involves N-oxidation of the pyridine, followed by photochemical deconstruction in the presence of an amine to form a nitrile-containing butadiene. This intermediate then undergoes a formal Diels-Alder cycloaddition with an alkyne to construct the benzonitrile ring. researchgate.netbris.ac.uk This modern approach offers a modular and late-stage diversification strategy. researchgate.netbris.ac.uk
| Pyridine-to-Benzonitrile Conversion | Key Reagents/Conditions | Brief Description |
| von Richter Reaction | Aromatic nitro compound, KCN | Displacement of a nitro group with a carboxyl group ortho to the original position. wikipedia.orgslideshare.net |
| Reissert-Henze Reaction | Pyridine N-oxide, Cyanide source | Functionalization of pyridine N-oxides, including cyanation. researchgate.netnii.ac.jpthieme-connect.com |
| Zincke Reaction | Pyridine, 2,4-dinitrochlorobenzene, Primary amine | Formation of a pyridinium salt which can be further transformed. enamine.netacs.org |
| Photochemical Three-Step Method | Pyridine N-oxide, Amine, Light, Alkyne | Photochemical ring opening followed by Diels-Alder cycloaddition. researchgate.netbris.ac.uk |
Aromatic Functionalization and Derivatization Approaches
The benzonitrile core of the target molecule offers multiple avenues for functionalization, either prior to or after coupling with the azetidine fragment. The primary precursor, 4-hydroxybenzonitrile, is commercially available but can also be synthesized through various methods. One common industrial route involves the ammoxidation of p-cresol. Another laboratory-scale approach is the cyanation of 4-halophenols. For instance, the Rosenmund-von Braun reaction uses a copper cyanide salt to displace a halide, typically bromide or iodide, from the aromatic ring.
Derivatization strategies often focus on introducing substituents to the benzene (B151609) ring to explore structure-activity relationships (SAR). This can be achieved by starting with an already substituted phenol (B47542). For example, a commercially available substituted 4-bromophenol (B116583) can be converted to the corresponding 4-hydroxybenzonitrile derivative. A documented procedure for a related compound, 3-fluoro-4-hydroxybenzonitrile, involves heating 4-bromo-2-fluorophenol (B1271925) with copper(I) cyanide in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
Alternatively, functional groups can be introduced via electrophilic aromatic substitution on the 4-hydroxybenzonitrile ring, though the directing effects of the hydroxyl (ortho-, para-directing and activating) and nitrile (meta-directing and deactivating) groups must be carefully considered. The strong activating effect of the hydroxyl group typically directs substitution to the positions ortho to it (positions 3 and 5).
Formation of the Azetidinylmethoxy Linkage
The crucial ether linkage in this compound is generally formed by coupling a protected azetidin-3-ylmethanol (B1282361) derivative with 4-hydroxybenzonitrile. The azetidine nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and enhance solubility in organic solvents. The key starting material for the azetidine portion is therefore tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
The Mitsunobu reaction is a powerful and widely used method for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon. nih.gov It facilitates the condensation of a primary or secondary alcohol with a pronucleophile, such as a phenol, under mild, neutral conditions. nih.gov In the context of synthesizing the target molecule, the reaction involves treating a mixture of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and 4-hydroxybenzonitrile with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The reaction mechanism begins with the phosphine attacking the azodicarboxylate to form a betaine (B1666868) intermediate. nih.gov This intermediate then deprotonates the phenol, and the resulting phenoxide acts as the nucleophile. The alcohol is activated by the phosphonium (B103445) species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The phenoxide then displaces this group in a classic Sₙ2 reaction to form the desired ether. nih.gov
A typical laboratory procedure would involve dissolving the alcohol (tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate), phenol (4-hydroxybenzonitrile), and triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF). The solution is cooled, and the azodicarboxylate (e.g., DIAD) is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion.
Table 1: Typical Reagents for Mitsunobu Etherification
| Reagent Type | Example | Role |
|---|---|---|
| Alcohol | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Electrophile precursor |
| Pronucleophile | 4-Hydroxybenzonitrile | Nucleophile |
| Phosphine | Triphenylphosphine (PPh₃) | Reducing agent / Activator |
| Azodicarboxylate | Diisopropyl azodicarboxylate (DIAD) | Oxidizing agent |
The Williamson ether synthesis provides a classic and robust alternative to the Mitsunobu reaction. nih.gov This method involves the Sₙ2 reaction between an alkoxide and an alkyl halide or sulfonate. nih.govgoogle.com For the synthesis of this compound, this can be approached in two ways:
Reacting a phenoxide with an activated azetidine: 4-Hydroxybenzonitrile is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide. This nucleophile is then reacted with an electrophilic azetidine derivative, such as tert-butyl 3-((methylsulfonyl)oxymethyl)azetidine-1-carboxylate or tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate. These sulfonate esters are excellent leaving groups and are readily prepared from the corresponding alcohol using methanesulfonyl chloride or p-toluenesulfonyl chloride.
Reacting an alkoxide with an activated benzonitrile: While less common for this specific target due to the potential for competing reactions on the aromatic ring, one could envision activating the benzonitrile, for example, as a 4-fluorobenzonitrile (B33359) derivative, and reacting it with the alkoxide of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. However, nucleophilic aromatic substitution on an unactivated aryl halide is generally more challenging than the Sₙ2 displacement on the alkyl sulfonate.
The Williamson synthesis is often preferred in large-scale industrial settings due to the lower cost of reagents compared to the Mitsunobu reaction and the avoidance of difficult-to-remove byproducts like triphenylphosphine oxide and the reduced hydrazine. nih.gov
Total Synthesis Approaches for this compound
A complete synthetic route to this compound typically involves a multi-step sequence that prepares the protected azetidine building block, couples it with the benzonitrile fragment, and concludes with a deprotection step.
A representative total synthesis can be outlined as follows:
Synthesis of the Azetidine Building Block: The synthesis often starts from commercially available 1-benzylazetidin-3-ol. The hydroxyl group is oxidized to a ketone, for example, using a TEMPO-catalyzed oxidation, to yield 1-benzylazetidin-3-one. This ketone can then be subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent like diethyl (cyanomethyl)phosphonate to introduce a cyanomethylene group, forming 2-(1-benzylazetidin-3-ylidene)acetonitrile. Subsequent reduction of the exocyclic double bond and the nitrile simultaneously, or stepwise, followed by protection and functional group manipulation would be a complex route. A more direct route involves the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate. nih.gov This ketone can be reduced to the alcohol, tert-butyl 3-hydroxyazetidine-1-carboxylate, which is then elaborated to the key intermediate tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Coupling Reaction: With the two key fragments, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and 4-hydroxybenzonitrile, in hand, the ether linkage is formed. As detailed in section 2.4, either the Mitsunobu reaction or the Williamson ether synthesis can be employed to yield tert-butyl 3-((4-cyanophenoxy)methyl)azetidine-1-carboxylate.
Deprotection: The final step is the removal of the Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for example, by treating the protected intermediate with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid in an ethereal or alcoholic solvent. This liberates the secondary amine, affording the final product, this compound, often as a corresponding salt (e.g., hydrochloride or trifluoroacetate).
Chemical Modifications and Late-Stage Functionalization Strategies for Analogue Generation
Late-stage functionalization (LSF) is an increasingly important strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late stage in the synthesis. nih.gov This avoids the need for lengthy de novo syntheses for each new analogue. For this compound, LSF can be applied to both the aromatic ring and the azetidine moiety.
Azetidine N-Functionalization: The secondary amine of the final product is a prime handle for modification. It can be readily alkylated, acylated, sulfonylated, or used in reductive amination reactions to install a wide variety of substituents. This approach is powerful for exploring how modifications to the nitrogen substituent impact biological activity and pharmacokinetic properties.
Aromatic Ring C-H Functionalization: Modern methods in transition-metal-catalyzed C-H activation offer powerful tools for directly functionalizing the benzonitrile ring. pku.edu.cn Given the electronic properties of the ether and nitrile substituents, regioselectivity can be a challenge, but directed or innate C-H functionalization reactions could potentially install new groups such as halogens, alkyls, or other functionalities onto the aromatic core. nih.gov Photocatalysis is also emerging as a mild and selective method for LSF. nih.gov
Derivatization of the Nitrile Group: The cyano group itself can be chemically transformed. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (aminomethyl group), providing another point for diversification.
These LSF strategies enable the efficient generation of a library of analogues from a common, advanced intermediate, significantly accelerating the exploration of the chemical space around the core this compound scaffold.
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Role/Fragment |
|---|---|
| This compound | Target Molecule |
| 4-Hydroxybenzonitrile | Aromatic Precursor |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Azetidine Precursor |
| Triphenylphosphine | Reagent |
| Diisopropyl azodicarboxylate (DIAD) | Reagent |
| tert-Butyl 3-((methylsulfonyl)oxymethyl)azetidine-1-carboxylate | Activated Azetidine Intermediate |
| Trifluoroacetic acid (TFA) | Reagent |
| Copper(I) cyanide | Reagent |
| 4-Bromo-2-fluorophenol | Aromatic Precursor |
| 1-Benzylazetidin-3-ol | Azetidine Precursor |
| tert-Butyl 3-oxoazetidine-1-carboxylate | Azetidine Intermediate |
Molecular Structure Activity Relationship Sar and Design Principles of 4 Azetidin 3 Ylmethoxy Benzonitrile Analogues
Conformational Analysis and Stereochemical Considerations in Azetidine-Benzonitrile Compounds
The conformational behavior of 4-(Azetidin-3-ylmethoxy)benzonitrile analogues is largely dictated by the four-membered azetidine (B1206935) ring. Unlike more flexible acyclic amines or larger rings, the azetidine scaffold imposes significant conformational constraints on the molecule. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.
The azetidine ring is not perfectly planar and typically adopts a puckered conformation to relieve ring strain. nih.gov This puckering influences the spatial orientation of the substituent at the 3-position, in this case, the methoxybenzonitrile group. The orientation of this substituent, whether it is in a pseudo-axial or pseudo-equatorial position, can profoundly impact how the molecule fits into a receptor's binding pocket. Computational studies and experimental data from analogous systems, such as L-azetidine-2-carboxylic acid, have shown that the ring can adopt different puckered states depending on the surrounding chemical environment and backbone structure. nih.gov
Furthermore, the stereochemistry at the 3-position of the azetidine ring, if substituted asymmetrically, introduces chirality. This is a critical consideration, as biological macromolecules are chiral, and often only one enantiomer of a chiral drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. The absolute configuration of the stereocenter will determine the precise three-dimensional arrangement of the methoxybenzonitrile tail, which is often crucial for establishing key interactions with the target protein.
Role of the Azetidine Ring System in Modulating Molecular Recognition
The azetidine ring is more than just a rigid scaffold; it is an active participant in molecular recognition. Its inclusion in drug candidates has become increasingly popular due to its unique properties. rsc.orgnih.gov The nitrogen atom within the azetidine ring can act as a hydrogen bond acceptor or, when protonated under physiological conditions, as a hydrogen bond donor. This basic nitrogen is often a key interaction point with acidic residues (e.g., aspartate, glutamate) in a protein's active site.
The inherent ring strain of the azetidine heterocycle (approximately 25.4 kcal/mol) influences its geometry and electronic properties, distinguishing it from unstrained rings like pyrrolidine (B122466) or piperidine. rsc.org This strain can contribute to a more favorable binding enthalpy. The rigid structure of the azetidine ring helps to position appended functional groups in a well-defined orientation for optimal interaction with a biological target, a concept that has been successfully applied in the development of potent enzyme inhibitors and receptor antagonists. acs.orgnih.govrsc.org For instance, in the design of triple reuptake inhibitors, the azetidine core served as a constrained scaffold for the 3-aryl-3-oxypropylamine pharmacophore. nih.gov
Influence of the Benzonitrile (B105546) Substructure on Intermolecular Interactions
The benzonitrile substructure is a key pharmacophoric element responsible for a variety of non-covalent interactions that anchor the ligand to its target. The nitrile group (-C≡N) is a versatile functional group in this regard. It is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donors on the protein, such as the backbone N-H groups or the side chains of residues like arginine, lysine, and serine. tandfonline.comresearchgate.netresearchgate.nettandfonline.com
Beyond hydrogen bonding, the linear and polar nature of the nitrile group allows it to participate in dipole-dipole interactions and to displace unfavorable water molecules from a binding site, which can be entropically favorable. tandfonline.com In some cases, the nitrile group can even form reversible covalent bonds with cysteine or serine residues in an active site. nih.gov
The aromatic benzene (B151609) ring itself provides a platform for crucial intermolecular contacts. It can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.netmdpi.comnih.gov These interactions, where the electron clouds of the aromatic rings overlap, can significantly contribute to binding affinity. The benzene ring can also participate in hydrophobic interactions, fitting into nonpolar pockets within the receptor. acs.orgnih.gov
Impact of the Methoxy (B1213986) Linker on Compound Potency and Selectivity
The ether oxygen of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the receptor. The flexibility of the single bonds in the linker allows for some conformational adaptation, which can be beneficial for achieving an optimal fit. However, excessive flexibility can be detrimental, leading to a significant entropic cost upon binding. nih.gov Therefore, the optimal linker length and flexibility represent a balance between allowing the molecule to adopt its bioactive conformation and minimizing the loss of entropy. Studies on other molecular systems have demonstrated that even subtle changes in linker length or composition can have a profound impact on binding affinity and biological activity. nih.govrsc.org
Rational Design Principles for Optimizing Compound Activity
The optimization of lead compounds like this compound into clinical candidates relies on established principles of medicinal chemistry, including scaffold hopping, bioisosteric replacement, and systematic exploration of substituent effects.
Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a chemically different scaffold while retaining the original biological activity. This is often done to improve properties such as potency, selectivity, or pharmacokinetics, or to explore novel intellectual property space.
A closely related concept is bioisosteric replacement, where one functional group or moiety is exchanged for another with similar physical or chemical properties, leading to a similar biological response. domainex.co.uk A classic and highly relevant example is the bioisosteric replacement of a pyridine (B92270) ring with a benzonitrile group. researchgate.netresearchgate.net Pyridine and benzonitrile are often interchangeable in medicinal chemistry because they share several key features:
Polarity and Hydrogen Bonding: Both the nitrogen atom in the pyridine ring and the nitrogen of the nitrile group are hydrogen bond acceptors.
Size and Shape: They are of a similar size and are both planar aromatic systems.
This specific bioisosteric switch can be particularly advantageous. For instance, replacing a 4-substituted pyridine with a 2-substituted benzonitrile can maintain or improve biological activity while potentially altering metabolic stability or overcoming other liabilities associated with the pyridine ring. researchgate.netrsc.org
A systematic exploration of how different substituents on the azetidine and benzonitrile rings affect biological activity is fundamental to optimizing the lead compound. By synthesizing and testing a library of analogues, researchers can build a detailed structure-activity relationship (SAR) profile.
Substituents on the Benzonitrile Ring: Adding various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the benzonitrile ring can modulate the electronic properties and steric profile of the molecule. For example, adding an electron-withdrawing group could enhance the hydrogen bond accepting ability of the nitrile nitrogen. nih.gov The position and nature of the substituent can influence binding affinity and selectivity, as seen in the development of numerous kinase inhibitors where such modifications are key to achieving potency. nih.govacs.orgmdpi.com
The following interactive tables illustrate hypothetical SAR data for analogues of this compound, demonstrating how systematic modifications could influence inhibitory activity against a hypothetical target kinase.
Table 1: Effect of Substituents on the Benzonitrile Ring This table presents illustrative data to demonstrate SAR principles.
View Interactive Data
| Compound | R1 | R2 | Kinase Inhibition IC₅₀ (nM) |
|---|---|---|---|
| Parent | H | H | 150 |
| Analogue 1 | F | H | 75 |
| Analogue 2 | Cl | H | 60 |
| Analogue 3 | H | OCH₃ | 200 |
| Analogue 4 | H | CF₃ | 95 |
Table 2: Effect of Substituents on the Azetidine Nitrogen This table presents illustrative data to demonstrate SAR principles.
View Interactive Data
| Compound | R-group on Azetidine-N | Kinase Inhibition IC₅₀ (nM) |
|---|---|---|
| Parent (unsubstituted) | H | 150 |
| Analogue 5 | CH₃ | 120 |
| Analogue 6 | Cyclopropyl | 80 |
| Analogue 7 | Acetyl | >1000 |
These systematic explorations provide crucial insights that guide the rational design of next-generation analogues with improved potency, selectivity, and drug-like properties.
Computational Chemistry and in Silico Modeling for 4 Azetidin 3 Ylmethoxy Benzonitrile Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, providing critical insights into the binding mode and affinity of a ligand for a specific protein target.
In a hypothetical study of 4-(Azetidin-3-ylmethoxy)benzonitrile, molecular docking would be employed to screen it against a panel of clinically relevant targets, such as protein kinases, G-protein coupled receptors (GPCRs), or enzymes implicated in disease. The process involves preparing the 3D structure of the target protein and the ligand. Docking software, such as AutoDock or Glide, then systematically explores various binding poses of the ligand within the active site of the protein, scoring each based on a force field that estimates binding energy. researchgate.netmdpi.com
The results would highlight the key interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—between the compound and amino acid residues in the target's binding pocket. For instance, the nitrogen in the azetidine (B1206935) ring could act as a hydrogen bond acceptor, while the phenyl ring of the benzonitrile (B105546) group could form π-stacking interactions with aromatic residues like tyrosine or phenylalanine. The nitrile group itself is a potent hydrogen bond acceptor and can be crucial for anchoring the ligand in the active site. Docking studies on similar benzothiazole-2-yl) acetonitrile (B52724) derivatives have shown that specific hydrogen bonds are crucial for selectivity. researchgate.net
Table 1: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Kinase A | -9.2 | LYS78, GLU95 | Hydrogen Bond (Azetidine N, Nitrile N) |
| PHE165 | π-π Stacking (Benzene ring) | ||
| GPCR B | -8.5 | ASN110, SER193 | Hydrogen Bond (Ether O, Nitrile N) |
| TRP286 | π-π Stacking (Benzene ring) |
| Protease C | -7.8 | GLY143, CYS145 | Hydrogen Bond (Nitrile N) |
These predictive findings help prioritize which protein targets to pursue for experimental validation and provide a structural basis for designing more potent derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, known as descriptors. atlantis-press.com A robust QSAR model can predict the activity of newly designed molecules, saving significant time and resources. researchgate.netjapsonline.com
To develop a QSAR model for this compound, a dataset of its structural analogues would first be synthesized or computationally generated. The biological activity (e.g., IC50) of these compounds against a specific target would be determined. Molecular descriptors—representing electronic (e.g., atomic charges), hydrophobic (e.g., LogP), steric (e.g., molecular volume), and topological properties—are then calculated for each analogue. nih.gov
Using statistical methods like multiple linear regression (MLR), a mathematical model is built. atlantis-press.com The resulting QSAR equation can reveal which properties are most influential for biological activity. nih.gov For example, a model might show that higher hydrophobicity and the presence of a hydrogen bond donor at a specific position increase inhibitory activity. researchgate.netnih.gov
Table 2: Example Data for a QSAR Model of Benzonitrile Analogues This table presents hypothetical data for illustrative purposes.
| Compound | R-Group on Azetidine | LogP | Molecular Weight (Da) | Predicted pIC50 |
|---|---|---|---|---|
| Parent | -H | 2.1 | 202.25 | 6.5 |
| Analogue 1 | -CH3 | 2.5 | 216.28 | 6.9 |
| Analogue 2 | -F (on phenyl) | 2.3 | 220.24 | 6.7 |
| Analogue 3 | -OH | 1.8 | 218.25 | 7.2 |
| Analogue 4 | -C(O)NH2 | 1.5 | 245.27 | 7.5 |
This model would then be used to predict the activity of untested virtual compounds, guiding the selection of the most promising candidates for synthesis and biological evaluation. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Thermodynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of a predicted binding pose and understanding the thermodynamics of the interaction. nih.gov
Following a promising docking result for this compound with a target protein, an MD simulation would be performed. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the forces on each atom are calculated repeatedly to map their trajectories over a period of nanoseconds to microseconds. nih.gov
Analysis of the simulation provides key metrics. The Root Mean Square Deviation (RMSD) of the ligand indicates its stability within the binding pocket; a low and stable RMSD suggests a stable binding mode. researchgate.net The Root Mean Square Fluctuation (RMSF) of the protein residues can identify which parts of the protein become more or less flexible upon ligand binding. Furthermore, advanced calculations like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone. researchgate.net
Table 3: Illustrative Summary of a 100 ns MD Simulation This table presents hypothetical data for illustrative purposes.
| System | Average Ligand RMSD (Å) | Key Residue RMSF (Å) | Predicted Binding Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Protein-Ligand Complex | 1.5 ± 0.3 | PHE165: 0.8 | -45.7 |
| LYS78: 1.2 | |||
| Apo-Protein (no ligand) | N/A | PHE165: 2.1 | N/A |
These simulations validate the docking predictions and provide a deeper understanding of the dynamic interactions that govern molecular recognition. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, often using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties, which dictate its reactivity and interactions. researchgate.net For this compound, these calculations can elucidate aspects not captured by classical molecular mechanics.
DFT calculations can determine the molecule's three-dimensional geometry with high accuracy and map its electron density to reveal the distribution of charges. This is visualized using a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Such analysis would likely show a negative potential around the nitrile nitrogen and ether oxygen, and a positive potential around the azetidine hydrogens.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also critical. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov
Table 4: Example Quantum Chemical Properties for this compound (DFT/B3LYP) This table presents hypothetical data for illustrative purposes.
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates regions prone to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates regions prone to nucleophilic attack. |
| HOMO-LUMO Gap | 5.6 eV | Suggests high kinetic stability. |
| Dipole Moment | 4.5 Debye | Confirms the polar nature of the molecule. |
These quantum insights are essential for understanding reaction mechanisms and the nature of intermolecular interactions at an electronic level. nih.gov
Virtual Screening and De Novo Design Strategies for Novel Analogues
Building on the knowledge gained from docking and QSAR, computational methods can be used to discover or create new molecules with potentially improved properties.
Virtual Screening involves searching large chemical databases (containing millions of compounds) for molecules that are predicted to be active against a target of interest. frontiersin.org In a ligand-based approach, one would search for compounds structurally similar to this compound. In a structure-based approach, the entire database is docked into the target's active site, and the top-scoring hits are selected for further analysis. mdpi.com This process can rapidly identify novel scaffolds or derivatives that might not have been considered otherwise. nih.govresearchgate.net
De Novo Design is a more creative computational approach. Algorithms build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. By using the 3D structure of the active site as a template, these programs can design molecules with optimal shape and chemical complementarity, suggesting innovative analogues of this compound that could have enhanced potency or selectivity.
Prediction of Molecular Properties Relevant to Biological Systems
A potent molecule is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are widely used to predict these properties early in the drug discovery process to flag potential liabilities. researchgate.netnih.govresearchgate.net
For this compound, various ADMET parameters can be estimated based on its structure. Models can predict its oral bioavailability by evaluating compliance with frameworks like Lipinski's Rule of Five. mdpi.com Other important predictions include its ability to cross the blood-brain barrier, its potential to be metabolized by cytochrome P450 enzymes, and its likelihood of causing cardiac toxicity (hERG inhibition) or being a mutagen. nih.gov
Table 5: Illustrative In Silico ADMET Profile for this compound This table presents hypothetical data based on common predictive models for illustrative purposes.
| Property Category | Parameter | Predicted Value | Interpretation |
|---|---|---|---|
| Physicochemical | Molecular Weight | 202.25 g/mol | Compliant (Lipinski's Rule: <500) |
| LogP | 2.1 | Compliant (Lipinski's Rule: <5) | |
| H-Bond Donors | 1 | Compliant (Lipinski's Rule: <5) | |
| H-Bond Acceptors | 3 | Compliant (Lipinski's Rule: <10) | |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed orally. |
| Caco-2 Permeability | Moderate | May permeate intestinal cells. | |
| Distribution | Blood-Brain Barrier (BBB) | Low | Unlikely to cause CNS side effects. |
| Plasma Protein Binding | Moderate | Significant free fraction expected. | |
| Metabolism | CYP2D6 Substrate | Unlikely | Low risk of drug-drug interactions via this enzyme. |
| CYP3A4 Substrate | Likely | Potential for metabolism by major CYP enzyme. | |
| Toxicity | hERG Inhibition | Unlikely | Low risk of cardiotoxicity. |
This predictive profiling is essential for identifying potential development challenges and for guiding the chemical modification of the lead compound to optimize its drug-like properties. mdpi.com
Investigation of Biological Mechanisms and Target Identification in Academic Context
In Vitro Enzyme Inhibition Studies (e.g., Kinases, Oxidoreductases, FAK)
While direct enzymatic inhibition data for 4-(Azetidin-3-ylmethoxy)benzonitrile is not extensively documented in publicly available literature, the broader class of azetidine-containing molecules has been a subject of significant investigation as enzyme inhibitors, particularly targeting kinases.
The azetidine (B1206935) scaffold is recognized for its utility in medicinal chemistry, offering a rigid framework that can orient functional groups in a precise manner for optimal target engagement. rsc.orgenamine.net This structural feature is particularly advantageous in the design of kinase inhibitors, which often bind to the highly conserved ATP-binding pocket of these enzymes. ed.ac.uk Patents have been filed for azetidine derivatives as inhibitors of Janus kinases (JAK), which are crucial mediators of cytokine signaling and are implicated in inflammatory diseases and cancers. google.com For instance, certain azetidine and cyclobutane (B1203170) derivatives have been developed as JAK inhibitors for treating a range of JAK-associated diseases. google.com
Furthermore, a series of pyrazinamide-based compounds featuring an azetidine-benzoxazole substituent have been discovered as potent inhibitors of the receptor tyrosine kinase MerTK. nih.gov One compound from this series demonstrated significant in vivo target engagement and single-agent activity in a murine tumor model. nih.gov
In the context of Focal Adhesion Kinase (FAK), a key player in cell adhesion and survival signaling, small molecule inhibitors are of high interest in cancer therapy. nih.gov While specific FAK inhibitors based on the this compound scaffold are not prominent in the literature, other heterocyclic compounds have shown potent FAK inhibition. nih.gov The exploration of azetidine-containing structures as FAK inhibitors remains a potential area for future research.
Regarding oxidoreductases, some azetidine derivatives have been studied for their antioxidant properties, suggesting a potential to modulate redox processes, though specific inhibition of oxidoreductase enzymes is not a primary focus in the reviewed literature. jmchemsci.comjmchemsci.com
The following table summarizes the inhibitory activities of some azetidine derivatives against various kinases.
| Compound Class | Target Kinase | Activity (IC₅₀) | Reference |
| Azetidine/Cyclobutane Derivatives | Janus Kinase (JAK) | Not specified in abstract | google.com |
| Azetidine-Benzoxazole Derivatives | MerTK | Potent in vivo engagement | nih.gov |
| Azetidine Amides | STAT3 | Sub-micromolar | acs.orgnih.gov |
This table presents data for azetidine-containing scaffolds, not specifically for this compound.
Receptor Binding Profiling and Ligand Affinity Determination (e.g., Voltage-Gated Sodium Channels, TRPV4)
The azetidine ring is a valuable scaffold for developing ligands that target various receptors and ion channels due to its conformational rigidity. enamine.net
Studies on azetidine derivatives have shown their potential as modulators of neurotransmitter transporters. For example, certain azetidin-2-ylacetic acid derivatives have demonstrated high potency as inhibitors of GABA transporter 1 (GAT-1), with IC₅₀ values in the low micromolar range. nih.gov Specifically, derivatives with 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moieties showed IC₅₀ values of 2.83 µM and 2.01 µM, respectively. nih.gov Other azetidine derivatives have shown affinity for all three monoamine transporters (dopamine, serotonin, and norepinephrine), indicating their potential in treating neurological disorders. nih.gov
In the realm of transient receptor potential (TRP) channels, TRPV4 is a non-selective cation channel involved in various physiological processes. nih.gov While direct binding data for this compound is not available, patent literature discloses various other chemical scaffolds as TRPV4 antagonists. nih.govgoogle.com The development of azetidine-based TRPV4 modulators could be a promising avenue for future research.
Regarding voltage-gated sodium channels, these are critical targets for a range of therapeutics. Modulators of these channels can have profound effects on neuronal excitability. mdpi.combiosynth.com While peptides like mu-agatoxin-Aa1a have been identified as modulators of sodium channels, the exploration of small molecules like azetidine derivatives for this purpose is an ongoing area of drug discovery. mdpi.com
The table below shows the binding affinities of some azetidine derivatives to different transporters.
| Azetidine Derivative | Target Transporter | Affinity (IC₅₀) | Reference |
| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 µM | nih.gov |
| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 µM | nih.gov |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 µM | nih.gov |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 µM | nih.gov |
This table presents data for various azetidine derivatives, not specifically for this compound.
Modulation of Cellular Pathways (e.g., Lipid Synthesis, Cell Proliferation)
The azetidine-benzonitrile scaffold and its analogs have been investigated for their effects on fundamental cellular processes such as lipid synthesis and cell proliferation.
Modulation of Cell Proliferation: Azetidine-containing compounds have demonstrated significant antiproliferative activity in various cancer cell lines. A series of TZT-1027 analogues, where a 3-aryl-azetidine moiety was introduced, exhibited potent antiproliferative effects. mdpi.com One of the most potent compounds in this series showed IC₅₀ values of 2.2 nM and 2.1 nM against A549 and HCT116 cell lines, respectively. mdpi.com Another study on novel azetidine amides as STAT3 inhibitors found that these compounds could attenuate the survival of cancer cells that harbor constitutively active STAT3. acs.orgnih.gov At a concentration of 1 µM, some of these analogues showed complete or near-complete inhibition of colony formation in human breast cancer cells. acs.orgnih.gov
Modulation of Lipid Synthesis: While direct evidence of this compound modulating lipid synthesis is not available, the broader context of cellular metabolism and its link to proliferative pathways is relevant. Fatty acid metabolism is a critical pathway for providing energy and building blocks for rapidly dividing cells. nih.gov The modulation of ion channels by certain lipids can influence cellular signaling. nih.gov Although not directly involving azetidine derivatives, studies have shown that fatty acid-derived pro-resolvents can modulate the activities of neuronal ion channels, highlighting the intricate link between lipid signaling and cellular function. nih.gov
The table below summarizes the antiproliferative activity of some azetidine derivatives.
| Azetidine Analogue | Cell Line | Antiproliferative Activity (IC₅₀) | Reference |
| TZT-1027 analogue 1a | A549 (Lung Carcinoma) | 2.2 nM | mdpi.com |
| TZT-1027 analogue 1a | HCT116 (Colorectal Carcinoma) | 2.1 nM | mdpi.com |
| Azetidine Amide 7g | MDA-MB-231 (Breast Cancer) | Significant inhibition at 0.5 µM | acs.orgnih.gov |
This table presents data for specific azetidine-containing compounds, not this compound.
In Vitro Studies on Antimicrobial and Antiproliferative Activities (e.g., Antitubercular, Antifungal, Anticancer)
The azetidine ring is a component of various compounds exhibiting a wide spectrum of antimicrobial and antiproliferative activities. nih.gov
Antitubercular Activity: The search for new antitubercular agents is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. While there is no specific data on the antitubercular activity of this compound, related heterocyclic structures have been explored. For instance, natural products containing fused-nitrogen heterocycles have shown promising antitubercular activities. stanford.edu
Antifungal Activity: Azetidine derivatives have also been investigated for their antifungal properties. A novel chitosan-azetidine derivative synthesized via a multicomponent reaction showed significant antifungal activity against Aspergillus fumigatus, with an inhibitory index of 26.19%. nih.gov The mechanism is thought to involve disruption of the fungal membrane. nih.gov Other studies on benzonitriles have also reported antifungal activity. nih.gov
Anticancer Activity: The anticancer potential of azetidine derivatives is an area of active research. As mentioned previously, TZT-1027 analogues containing a 3-aryl-azetidine moiety have demonstrated potent cytotoxic activities against human cancer cell lines A549 and HCT116, with IC₅₀ values in the nanomolar range. mdpi.com Additionally, novel azetidine amides have been identified as potent small-molecule STAT3 inhibitors, which are promising for cancer therapy. acs.orgnih.gov The azetidin-2-one (B1220530) scaffold is also known to possess antineoplastic and anti-proliferative properties. jmchemsci.com
The following table provides examples of the antimicrobial and anticancer activities of some azetidine-related compounds.
| Compound Class | Activity | Organism/Cell Line | Efficacy | Reference |
| Chitosan-azetidine derivative | Antifungal | Aspergillus fumigatus | 26.19% inhibition | nih.gov |
| TZT-1027 analogue 1a | Anticancer | A549 (Lung Carcinoma) | IC₅₀ = 2.2 nM | mdpi.com |
| TZT-1027 analogue 1a | Anticancer | HCT116 (Colorectal Carcinoma) | IC₅₀ = 2.1 nM | mdpi.com |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antifungal | Botrytis fabae | MIC = 6.25 µg/mL | nih.gov |
This table presents data for various azetidine and benzonitrile (B105546) derivatives, not specifically for this compound.
Elucidation of Molecular Mechanisms of Action for Azetidine-Benzonitrile Scaffolds
The azetidine-benzonitrile scaffold holds potential for interacting with a variety of biological targets, and its mechanism of action can be inferred from studies on related compounds. The rigid azetidine ring serves as a key structural element that can position other functional groups for specific interactions with target proteins. rsc.orgenamine.net
One of the primary mechanisms through which azetidine-containing compounds exert their effects is through enzyme inhibition. For example, azetidine derivatives have been designed as inhibitors of Janus kinases (JAKs) and MerTK, interfering with signal transduction pathways crucial for cell growth and survival. google.comnih.gov In the case of STAT3 inhibitors, azetidine amides have been shown to disrupt the DNA-binding activity of this transcription factor, leading to the downregulation of target genes involved in cell proliferation and survival. acs.orgnih.gov
Another important mechanism is the modulation of ion channels and transporters. Azetidine derivatives have been shown to inhibit GABA transporters, thereby increasing the concentration of this inhibitory neurotransmitter in the synaptic cleft. nih.gov This can lead to a reduction in neuronal excitability.
In the context of anticancer activity, some azetidine-containing analogues of TZT-1027 are believed to act by inhibiting microtubule assembly, which leads to cell cycle arrest and apoptosis. mdpi.com
The benzonitrile group, on the other hand, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which can contribute to the binding affinity of the molecule to its target. The cyano group is a known pharmacophore in a number of bioactive molecules.
Application of Crystallographic Fragment Screening for Target Engagement
Crystallographic fragment screening is a powerful technique for identifying small molecule fragments that bind to a biological target, providing a starting point for the development of more potent and selective ligands. This method is particularly useful for identifying novel binding sites and for understanding the key interactions that drive ligand binding. researchgate.net
While there are no specific reports on the use of crystallographic fragment screening for this compound, the azetidine scaffold itself is an attractive component for fragment libraries. enamine.net Its small size, conformational rigidity, and the presence of a nitrogen atom for potential hydrogen bonding make it a valuable building block in fragment-based drug discovery. enamine.net
The general workflow of a crystallographic fragment screening campaign involves soaking crystals of the target protein with a library of small molecule fragments. The crystal structures of the protein-fragment complexes are then determined by X-ray diffraction, revealing the binding mode of the fragments. This structural information is invaluable for guiding the subsequent optimization of the fragments into lead compounds through techniques like fragment merging or growing.
In the broader context of azetidine-containing compounds, crystallographic studies have been instrumental in understanding their binding to various targets. For instance, X-ray crystallography has been used to elucidate the binding modes of azetidine-based inhibitors to their target enzymes, providing a rational basis for structure-activity relationship (SAR) studies and further optimization. nih.govacs.org The synthesis of diverse libraries of azetidine-based scaffolds for lead-like molecules often relies on structural insights that can be gained from crystallographic analysis. nih.gov
Intellectual Property and Academic Research Landscape for Azetidine Benzonitrile Compounds
Analysis of Patent Applications and Claims Pertaining to the Compound Class
The patent landscape for azetidine (B1206935) derivatives is characterized by broad claims covering vast chemical spaces, often centered on a core scaffold and its potential therapeutic applications. While patents specifically naming 4-(Azetidin-3-ylmethoxy)benzonitrile are not prominently disclosed in public databases, numerous patents encompass this structure within their broader claims, highlighting its relevance as a potential therapeutic agent.
Key patent applications for related azetidine compounds reveal a focus on their role as enzyme inhibitors. For instance, patents filed by major pharmaceutical companies often claim azetidine derivatives as inhibitors of Soluble Epoxide Hydrolase (sEH). google.comgoogle.com The inhibition of sEH is explored for a wide array of therapeutic uses, indicating the significant commercial interest in this target and the compounds that modulate its activity. google.comgoogle.com
The claims within these patents are typically structured to protect:
Composition of Matter: The novel chemical structures themselves, often defined by a general Markush structure that includes the azetidine-benzonitrile core.
Pharmaceutical Compositions: Formulations containing the patented compounds along with pharmaceutically acceptable carriers.
Methods of Use: The application of these compounds in treating or preventing specific diseases. Patents frequently list a multitude of conditions, including inflammatory diseases, pain, cardiovascular disorders, and metabolic syndromes. google.comgoogle.com
This broad claiming strategy is designed to secure a comprehensive monopoly, preventing competitors from developing structurally similar compounds for the same therapeutic targets.
Table 1: Representative Patent Data for Azetidine Derivatives
| Patent Number | Assignee | Therapeutic Target/Claimed Use | Scope of Claims |
|---|---|---|---|
| US9139593B2 | Boehringer Ingelheim | Soluble Epoxide Hydrolase (sEH) Inhibitors for various diseases. google.com | Covers a broad formula of azetidine derivatives, pharmaceutical compositions, and methods of use. google.com |
| US8809552B2 | Boehringer Ingelheim | sEH inhibitors for genitourinary, pain, respiratory, and cardiovascular diseases. google.com | Includes claims on azetidine compounds, compositions, and therapeutic methods. google.com |
Strategies for Innovation and Identification of Patentable Subject Matter in Synthesis and Application
Given the extensive patenting of azetidine scaffolds, opportunities for new intellectual property lie in developing innovative synthetic methods and identifying novel applications. The synthesis of azetidines presents inherent challenges due to the intrinsic ring strain of the four-membered ring, making efficient and scalable synthetic routes a valuable area for patent protection. medwinpublishers.com
Innovations in Synthesis:
Novel Cyclization and Cycloaddition Methods: Traditional methods for forming the azetidine ring include cyclization and cycloaddition. medwinpublishers.com Developing new catalysts or reaction conditions that improve yield, reduce steps, or allow for stereospecific control can be patentable.
Photochemical Reactions: Recent research has demonstrated the utility of visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, for the scalable synthesis of densely functionalized azetidines. chemrxiv.org Such photochemical strategies represent a significant departure from classical methods and offer a clear avenue for patentable subject matter. chemrxiv.org
Functionalization of the Azetidine Ring: Patentable inventions can also arise from novel methods to functionalize the pre-formed azetidine ring, allowing for the creation of diverse derivatives that may fall outside the scope of existing patents. medwinpublishers.com
Innovations in Application:
New Therapeutic Targets: While sEH is a prominent target, exploring the activity of azetidine-benzonitrile compounds against other enzymes or receptors could lead to new method-of-use patents.
Repurposing and New Indications: Identifying efficacy for a completely different disease area than what is claimed in existing patents can form the basis of a strong, defensible patent.
Agrochemicals and Materials Science: The utility of the azetidine scaffold is not limited to pharmaceuticals. chemrxiv.org Exploring applications in agrochemicals or as components in energetic materials could open up new, less crowded patent landscapes. chemrxiv.org
The key to overcoming obviousness rejections in patent applications for small molecules often relies on demonstrating unexpected results, such as significantly improved potency, a novel mechanism of action, or a superior safety profile compared to the prior art. tandfonline.com
Role of Academic Discoveries in Shaping the Patent Landscape of New Chemical Entities
Academic research serves as a fundamental engine of discovery that significantly shapes the patent landscape for new chemical entities (NCEs) like this compound. drugpatentwatch.com Universities and public research institutions are increasingly playing a direct role in the invention of NCEs, not just the foundational biological discoveries that underpin them. nih.gov
The contributions of academia manifest in several critical ways:
Discovery of Novel Biological Targets: University labs often identify and validate new biological targets involved in disease processes. ox.ac.uk While patenting a target itself can be challenging, this initial discovery is the catalyst for industry-led drug discovery programs that generate composition-of-matter patents. ox.ac.uk
Invention of NCEs: There is a growing trend of academic inventors being named on composition-of-matter patents for new drugs. nih.gov These discoveries are often licensed to biotechnology or pharmaceutical companies for further development, with the university retaining intellectual property rights. nih.gov
Development of Enabling Technologies: Academic research pioneers new synthetic methodologies and analytical techniques. drugpatentwatch.com These "enabling technologies" can be crucial for synthesizing complex molecules and can themselves be patented, providing valuable tools for the pharmaceutical industry. drugpatentwatch.com For instance, a university-developed synthetic route could be licensed to a company to produce a patented compound more efficiently.
The Bayh-Dole Act in the United States has been a major factor in encouraging universities to patent and commercialize discoveries arising from federally funded research, thereby directly feeding the pipeline of new drugs and shaping the corresponding patent landscape. nih.gov This synergy between academic discovery and industrial development is crucial; academia provides the high-risk, early-stage innovation, which is then translated into therapeutic products through the extensive resources and specialized expertise of the private sector. drugpatentwatch.comnih.gov
Future Directions and Emerging Research Frontiers for 4 Azetidin 3 Ylmethoxy Benzonitrile
Development of Sustainable and Green Synthetic Methodologies for Azetidine-Benzonitrile Derivatives
The chemical industry's shift towards sustainability has profound implications for pharmaceutical synthesis. For azetidine-benzonitrile derivatives, future research will increasingly prioritize the development of green synthetic methodologies that are cost-effective, reduce waste, and utilize less hazardous materials.
Recent advancements have demonstrated the feasibility of greener routes for structurally related compounds. For instance, a cost-effective and environmentally friendly synthesis was developed for key intermediates of Baricitinib, a drug containing a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.gov This method utilized the inexpensive starting material benzylamine (B48309) and employed a green oxidation reaction within a microchannel reactor, highlighting a scalable and industry-oriented approach. nih.gov Such flow chemistry techniques can ensure efficient and rapid reactions. researchgate.net
Other sustainable strategies applicable to this compound class include metal-free carbon-carbon coupling reactions. A study on the synthesis of 3-aryl-2H-benzo[b] mit.eduacs.orgoxazin-2-ones successfully used a nucleophilic aromatic substitution (SNAr) reaction under microwave-assisted conditions, avoiding the need for metal catalysts and significantly reducing reaction times. frontiersin.org The synthesis of aminobenzoic acid derivatives, which are structurally related to the benzonitrile (B105546) portion, is also being revolutionized by biosynthesis through the shikimate pathway, offering a renewable alternative to traditional chemical synthesis. mdpi.com
Future synthetic protocols will likely focus on:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure to reduce solvent use and purification steps, as demonstrated in the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation. organic-chemistry.org
Catalyst Innovation: Employing photocatalysts to drive reactions that are otherwise difficult, such as the light-driven synthesis of azetidines from alkenes and oximes. mit.edu
Benign Solvents: Increasing the use of environmentally responsible solvents, such as ethyl acetate, in synthetic and purification processes. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Integration of Artificial Intelligence and Machine Learning in Chemical Design and Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming drug discovery from a process reliant on serendipity and laborious trial-and-error to a more predictive and efficient science. researchgate.netnih.gov For azetidine-benzonitrile derivatives, these computational tools offer immense potential at every stage, from initial design to synthesis optimization. frontiersin.org
A significant breakthrough has been the use of computational modeling to guide complex chemical syntheses. Researchers have developed computational models that can predict which precursor compounds will successfully react to form azetidines via photocatalysis. mit.edu This allows chemists to prescreen substrates and predict reaction yields, replacing empirical experimentation with high-speed in silico analysis. mit.edu This approach is particularly valuable for the synthesis of strained ring systems like azetidines, which have traditionally been difficult to create. mit.edu
Future integration of AI and ML in the research of this compound class will likely involve:
Predictive Modeling: Developing ML models trained on large datasets to predict physicochemical properties, ADME (absorption, distribution, metabolism, and excretion) profiles, and potential toxicity of novel azetidine-benzonitrile analogs. nih.govnih.gov
Reaction Optimization: Using AI to analyze complex reaction parameters and suggest optimal conditions for temperature, catalysts, and solvents to maximize yield and purity.
Generative Models for Lead Optimization: Employing generative adversarial networks (GANs) to propose structural modifications to a lead compound, like 4-(Azetidin-3-ylmethoxy)benzonitrile, to enhance its binding affinity and selectivity for a specific biological target. nih.gov
| AI/ML Application Area | Potential Impact on Azetidine-Benzonitrile Research |
| Virtual Screening | Rapidly identify derivatives with high predicted affinity for new targets. researchgate.net |
| Synthesis Prediction | Guide the selection of reactants and conditions for novel synthetic routes. mit.edu |
| Property Prediction | Forecast solubility, permeability, and metabolic stability of new designs. nih.gov |
| De Novo Design | Generate entirely new azetidine-benzonitrile structures optimized for specific therapeutic goals. researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Avenues for the Compound Class
The unique structural characteristics of azetidine-containing compounds make them privileged scaffolds in medicinal chemistry, with demonstrated activity against a wide range of biological targets. researchgate.netnih.gov While the specific biological profile of this compound is not extensively documented, its constituent parts suggest several promising therapeutic avenues for its derivatives.
Signal Transducer and Activator of Transcription 3 (STAT3): Azetidine (B1206935) amides have emerged as potent and selective small-molecule inhibitors of STAT3, a key protein in cancer cell signaling. acs.org Optimized (R)-azetidine-2-carboxamide analogues have shown sub-micromolar inhibitory potencies against STAT3, with high selectivity over other STAT proteins. acs.orgnih.gov Certain derivatives effectively inhibited the growth of human breast cancer cells and suppressed the expression of STAT3 target genes. acs.org Given that the benzonitrile group is a common feature in many bioactive molecules, modifying the this compound scaffold could yield novel STAT3 inhibitors for oncology.
Soluble Epoxide Hydrolase (sEH): Azetidine derivatives have been patented as inhibitors of soluble epoxide hydrolase (sEH). google.com The inhibition of sEH is a therapeutic strategy for various diseases by preventing the degradation of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects. google.com This opens a potential therapeutic avenue for azetidine-benzonitrile compounds in cardiovascular and inflammatory diseases.
GABA Transporters (GATs): Conformationally constrained GABA analogs based on the azetidine scaffold have been evaluated as GABA uptake inhibitors. nih.gov Specifically, azetidine derivatives have shown inhibitory activity against GAT-1 and GAT-3 transporters, which are involved in regulating the neurotransmitter GABA in the central nervous system. nih.gov This suggests that azetidine-benzonitrile derivatives could be explored for their potential in treating neurological disorders.
| Potential Biological Target | Therapeutic Area | Relevant Findings for Azetidine Derivatives |
| STAT3 | Oncology | Azetidine amides show sub-micromolar potency and selectivity as STAT3 inhibitors. acs.orgnih.gov |
| sEH | Cardiovascular/Inflammatory | Azetidine compounds are effective inhibitors of soluble epoxide hydrolase. google.com |
| GAT-1/GAT-3 | Neurology (CNS Disorders) | Azetidine-based GABA analogs inhibit GABA transporters. nih.gov |
Advanced Delivery Systems and Targeted Approaches in Pre-clinical Research Models
The therapeutic efficacy of a drug is determined not only by its intrinsic activity but also by its ability to reach the target site in sufficient concentration while minimizing exposure to healthy tissues. Advanced drug delivery systems are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of novel compounds like azetidine-benzonitrile derivatives.
Nanoparticle-based delivery systems offer a promising approach. mdpi.com These systems can improve the solubility of poorly soluble drugs, protect them from premature degradation, and facilitate targeted delivery. Active targeting, which involves decorating nanoparticles with ligands (such as peptides or antibodies) that bind to receptors overexpressed on diseased cells, can significantly enhance drug accumulation at the site of action. mdpi.com For cancer therapy, this could mean targeting receptors on tumor cells, thereby increasing efficacy and reducing systemic toxicity. mdpi.com
Dendrimers, which are highly branched and well-defined macromolecules, also serve as effective nanocarriers for drug delivery and targeting applications. nih.gov Their unique architecture allows for the encapsulation of drug molecules and the attachment of targeting moieties to their surface. nih.gov
Furthermore, the azetidine moiety itself can be used to improve drug-like properties. The introduction of azetidine-containing heterospirocycles to fluorophores has been shown to enhance performance characteristics like water solubility and cell permeability, which are critical for effective drug delivery. researchgate.net This suggests that intrinsic modification of the azetidine-benzonitrile scaffold could be a viable strategy to improve its delivery profile.
Future research in this area should focus on:
Developing Ligand-Targeted Nanoparticles: Creating nanoparticle formulations of azetidine-benzonitrile derivatives functionalized with ligands for specific receptors in preclinical models of cancer or inflammatory diseases.
Smart-Release Systems: Designing carriers that release their drug payload in response to specific stimuli in the target microenvironment, such as changes in pH or enzyme concentrations.
Investigating Blood-Brain Barrier Penetration: For CNS applications, developing delivery systems or chemical modifications that facilitate the transport of azetidine-benzonitrile compounds across the blood-brain barrier. nih.gov
Q & A
Q. What synthetic strategies are recommended for preparing 4-(Azetidin-3-ylmethoxy)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer: A nucleophilic aromatic substitution (SNAr) between azetidin-3-ylmethanol and 4-fluorobenzonitrile is a common approach. Optimize solvent polarity (e.g., DMF or DMSO) and temperature (80–120°C) to enhance reaction rates. Catalytic bases like K₂CO₃ or Cs₂CO₃ improve yields by deprotonating the hydroxyl group. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify via silica gel chromatography (eluent: gradient of ethyl acetate in hexane). Validate purity using HPLC (C18 column, acetonitrile/water 70:30) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer: Prioritize ¹H/¹³C NMR to confirm the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups) and benzonitrile moiety (C≡N stretch at ~2230 cm⁻¹ in IR). Use HRMS (ESI+) for molecular ion validation ([M+H]+ expected). For crystallinity assessment, employ X-ray diffraction if single crystals form (slow evaporation from ethanol). HPLC-PDA (λ = 254 nm) ensures >95% purity, while DSC determines melting behavior (expected range: 100–120°C) .
Q. How can researchers address solubility limitations of this compound in biological assays?
- Methodological Answer: Due to low aqueous solubility (<1 mg/mL), prepare stock solutions in DMSO (≤5% v/v final concentration). For in vitro studies, use co-solvents like PEG-400 or cyclodextrin-based formulations. For in vivo applications, consider nanoemulsions or liposomal encapsulation. Validate stability under assay conditions via HPLC over 24 hours .
Advanced Research Questions
Q. What role does the azetidine ring conformation play in modulating reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: The azetidine ring’s puckered geometry introduces steric hindrance near the methoxy group, potentially slowing transmetalation. Mitigate this by using bulky ligands (e.g., XPhos or SPhos) to stabilize the Pd(0) catalyst. Pre-activate the boronic ester partner (e.g., pinacol ester) and employ microwave-assisted heating (100–150°C) to accelerate coupling. Confirm regioselectivity via NOESY NMR to assess spatial proximity of reactive sites .
Q. How can computational methods predict the compound’s photophysical properties for OLED or TADF applications?
- Methodological Answer: Use time-dependent density functional theory (TD-DFT) with solvent corrections (e.g., PCM model) to calculate HOMO-LUMO gaps and charge-transfer states. Compare computed UV-Vis spectra (λmax ~300–350 nm) with experimental data. For triplet harvesting in TADF, analyze spin-orbit coupling using CASSCF calculations. Validate predictions with fluorescence lifetime imaging (FLIM) and quantum yield measurements .
Q. What structural modifications enhance blood-brain barrier (BBB) penetration for CNS-targeted drug candidates derived from this scaffold?
- Methodological Answer: Introduce polar groups (e.g., hydroxyl or carboxylic acid) at the azetidine nitrogen to improve logP (target ≤3). Assess BBB permeability via PAMPA-BBB assays or Caco-2 cell monolayers . For in vivo validation, use PET imaging with radiolabeled analogs (e.g., ¹¹C or ¹⁸F isotopes). Pair modifications with molecular dynamics simulations to predict binding to efflux transporters (e.g., P-gp) .
Contradictions and Validation
- Synthetic Yield Discrepancies: reports yields >70% for analogous benzonitrile derivatives, but steric effects in this compound may reduce efficiency. Optimize stoichiometry (1:1.2 molar ratio of aryl halide to nucleophile) .
- Spectroscopic Ambiguities: Conflicting IR data for nitrile stretches ( vs. 17) suggest solvent-dependent shifts. Always calibrate with internal standards (e.g., KBr pellet method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
